molecular formula C₉H₁₁NO₅ B1145492 (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid CAS No. 51829-98-2

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Cat. No.: B1145492
CAS No.: 51829-98-2
M. Wt: 213.19
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Description

(2R,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is a stereoisomer of the non-proteinogenic amino acid family. It features a β-hydroxy-α-amino acid backbone with a 3,4-dihydroxyphenyl (catechol) substituent. This compound is structurally related to bioactive natural products and synthetic intermediates, such as droxidopa (a drug for neurogenic orthostatic hypotension) and ADHP (2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid) isomers found in tubulin inhibitors like phomopsin B .

Properties

IUPAC Name

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWYKJLNLSIPIN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([C@H](C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51829-98-2
Record name D-Erythro-3,4-dihydroxyphenylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051829982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-ERYTHRO-3,4-DIHYDROXYPHENYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ3TPU9VZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Oxazoline Formation and Diastereomeric Enrichment

A key industrial approach involves the synthesis of enantiomerically enriched oxazoline intermediates. Piperonal (1,3-benzodioxole-5-carbaldehyde) is condensed with glycine derivatives under basic conditions to form a racemic mixture of 3-(3,4-methylenedioxyphenyl)serine. Subsequent treatment with a chiral auxiliary or catalyst induces diastereomeric enrichment. For instance, the use of ethyl 2-isocyanoacetate in the presence of a Lewis acid facilitates the formation of (2S,3R)-configured oxazolines with enantiomeric excess (e.e.) values ranging from 62% to 70%.

The oxazoline intermediate is then hydrolyzed under acidic conditions to yield the corresponding N-formyl amino acid. Crystallization from supersaturated aqueous solutions further enhances enantiomeric purity, achieving e.e. values exceeding 98%.

Protecting Group Strategies

Protection of the amine and catechol moieties is critical to prevent undesired side reactions. Benzyl (Bn) and carbobenzyloxy (Cbz) groups are commonly employed:

  • Catechol Protection : 3,4-Bis(benzyloxy)phenyl groups stabilize the catechol during condensation and oxidation steps.

  • Amine Protection : Cbz or tert-butyloxycarbonyl (Boc) groups shield the amino group during glycine coupling.

Deprotection is achieved via hydrogenolysis using palladium catalysts or acidic hydrolysis, depending on the protecting group.

Multistep Synthesis with Phthaloyl Protection

Condensation and N-Phthaloylation

An alternative route involves the condensation of piperonal with glycine in methanol or ethanol under basic conditions (e.g., NaOH or KOH), yielding racemic 3-(3,4-methylenedioxyphenyl)serine. The amine is then protected using phthalic anhydride, forming an N-phthaloyl derivative. This step minimizes racemization and facilitates subsequent resolution.

Deprotection with Hydroxylamine

Traditional methods use hydrogenolysis for deprotection, but recent advancements employ hydroxylamine to cleave the phthaloyl group. This avoids the need for hazardous hydrazine or hydrogen gas, simplifying purification. The resulting Droxidopa exhibits comparable purity (≥98% e.e.) and particle size (d50 ≈ 109 μm) to hydrogenolysis-derived products.

Table 1: Comparison of Deprotection Methods

MethodCatalyst/SolventPurity (e.e.)Particle Size (d50)
HydrogenolysisPd/C, H₂/EtOH≥98%172 μm
HydroxylamineNH₂OH/H₂O≥98%109 μm

Enzymatic Resolution of Racemic Mixtures

Enantioselective Hydrolysis

Racemic Droxidopa precursors are resolved using immobilized lipases or proteases. For example, Pseudomonas cepacia lipase selectively hydrolyzes the L-threo isomer from a racemic N-Cbz-protected mixture, yielding enantiomerically pure (2R,3R)-Droxidopa after deprotection. This method reduces reliance on chiral auxiliaries and achieves optical purities >99%.

Crystallization-Induced Dynamic Resolution

Combining enzymatic hydrolysis with crystallization enhances efficiency. The unreacted D-enantiomer is racemized in situ using a weak base (e.g., triethylamine), enabling near-quantitative conversion to the L-threo form.

Green Chemistry Approaches

Solvent Optimization

Recent protocols replace traditional solvents (e.g., dichloromethane) with biodegradable alternatives like cyclopentyl methyl ether (CPME). This reduces environmental impact while maintaining reaction yields (>85%).

Catalytic Asymmetric Synthesis

Chiral organocatalysts, such as cinchona alkaloids, enable direct asymmetric synthesis of Droxidopa from piperonal and glycine. This one-pot method achieves e.e. values of 88–92%, though industrial scalability remains under investigation.

Analytical Characterization

X-Ray Powder Diffraction (XRPD)

XRPD analysis confirms the crystalline form of Droxidopa. Batches synthesized via hydroxylamine deprotection exhibit identical diffraction patterns to those from hydrogenolysis, indicating no polymorphism.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals decomposition onset temperatures of 240–268°C, depending on the synthesis route. Lower decomposition temperatures (≈240°C) correlate with smaller particle sizes due to increased surface area .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Neuroprotective Effects

Research indicates that (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound may enhance dopaminergic signaling and protect neurons from oxidative stress, which is crucial in these conditions .

Antioxidant Activity

The antioxidant capacity of this compound has been highlighted in various studies. Its ability to scavenge free radicals makes it a candidate for inclusion in formulations aimed at reducing oxidative damage in cells, potentially benefiting conditions linked to oxidative stress .

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of more complex bioactive molecules. For instance, it is involved in the stereoselective synthesis of various natural products that have therapeutic potential .

Protease Structure Analysis

The compound has shown promise in protease research by being incorporated into peptide sequences to study enzyme-substrate interactions. Its unique structure allows researchers to investigate the effects of non-canonical amino acids on protease activity and specificity .

Development of Prodrugs

Due to its structural characteristics, this compound can be utilized in the design of prodrugs that are activated by specific enzymes. This application is particularly relevant in targeted drug delivery systems where controlled release is essential for efficacy .

Biodegradable Polymers

The incorporation of this compound into polymer matrices has been explored for creating biodegradable materials. These materials can be used in various applications such as drug delivery systems and tissue engineering scaffolds due to their biocompatibility .

Sensor Development

Recent studies have indicated that this compound can be integrated into sensor technologies for detecting specific biomolecules or environmental pollutants. Its chemical properties allow it to interact selectively with target analytes, enhancing the sensitivity and specificity of biosensors .

Summary Table of Applications

Application AreaSpecific UsesReferences
PharmaceuticalNeuroprotection, Antioxidant formulations ,
Biochemical ResearchProtease structure analysis, Prodrug development
Material ScienceBiodegradable polymers, Sensor technology ,

Mechanism of Action

The mechanism of action of (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical reactions. Its hydroxyl groups allow it to participate in redox reactions, contributing to its antioxidant properties. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Pharmacologically Active Derivatives

(2S,3R)-Droxidopa (Northera®)
  • Structure : Shares the same catechol group but differs in stereochemistry at C2 (S-configuration) and C3 (R-configuration).
  • Pharmacology: Approved for orthostatic hypotension, droxidopa acts as a norepinephrine precursor. Its bioavailability is 90%, with renal excretion and a 1.5-hour half-life .
(2R,3S)-Threo-Droxidopa Isomer
  • Role : Identified as a process-related impurity in droxidopa synthesis. Demonstrates the importance of stereochemical purity in pharmaceutical manufacturing .
ADHP Isomers (2S,3R and 2S,3S)
  • Natural Occurrence : Found in phomopsin B and ustiloxins, which inhibit tubulin polymerization and exhibit anticancer activity .
  • Synthesis : Derived from Garner’s aldehyde, emphasizing stereocontrolled methods to access specific configurations .

Natural Products with Catechol Moieties

Astilbin (2R,3R-Flavanonol)
  • Structure: A flavanonol glycoside with a 2R,3R configuration.
  • Properties : UV absorption at 290 nm and distinct elution order in chromatography (2S,3S > 2R,3R > 2S,3R > 2R,3S) .
  • Comparison: Unlike the target compound, astilbin’s bioactivity is linked to antioxidant and anti-inflammatory effects rather than amino acid metabolism .
Salvianolic Acid B
  • Structure: Contains a (2R,3R)-dihydroxypropanoic acid subunit but is a caffeoyl-derived trimer.
  • Function: Binds to nanopores via 1,2-diol interactions, demonstrating structural specificity in analytical applications .

Amino Acid Derivatives

Levodopa (L-DOPA)
  • Structure : Simpler backbone (3-(3,4-dihydroxyphenyl)-L-alanine) without the β-hydroxy group.
  • Role : Precursor for dopamine synthesis, used in Parkinson’s disease. Highlights how hydroxylation and stereochemistry (L-configuration) dictate therapeutic utility .
Chicoric Acid
  • Structure : (2R,3r)-bis-caffeoyltartaric acid with a tartaric acid core.
  • Applications : Used in pharmacological and food research, emphasizing the role of catechol groups in antioxidant activity .

Structural and Functional Data Table

Compound Configuration Key Features Bioactivity/Application Reference
(2R,3R)-Target Compound 2R,3R β-hydroxy-α-amino acid, catechol Intermediate, potential tubulin binding
Droxidopa (Northera®) 2S,3R Norepinephrine precursor Neurogenic orthostatic hypotension
Astilbin 2R,3R Flavanonol glycoside Antioxidant, anti-inflammatory
ADHP (2S,3R) 2S,3R Tubulin inhibitor Anticancer (phomopsin B)
Levodopa L-configuration 3,4-dihydroxyphenylalanine Parkinson’s disease therapy

Biological Activity

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, also known as ADHP (Amino-Dihydroxy-Phenyl-Hydroxypropanoic acid), is a compound that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following:

  • Molecular Formula : C₉H₁₁N₁O₅
  • Molar Mass : 213.19 g/mol
  • IUPAC Name : this compound

This compound features a hydroxyl group and an amino group attached to a propanoic acid backbone, contributing to its biological reactivity.

  • Antioxidant Properties :
    • ADHP exhibits significant antioxidant activity, which can mitigate oxidative stress in cells. This property is particularly relevant in neuroprotection and cardiovascular health.
  • Neuroprotective Effects :
    • Research indicates that ADHP can protect neuronal cells from apoptosis induced by oxidative stress. It has been shown to enhance cell viability in models of neurodegeneration.
  • Anti-inflammatory Activity :
    • The compound has been observed to inhibit pro-inflammatory cytokines in various cell lines, suggesting its potential use in treating inflammatory diseases.

Neuroprotection in Animal Models

In a study involving mice subjected to ischemic injury, administration of ADHP resulted in reduced neuronal loss and improved functional recovery compared to control groups. The study highlighted the compound's ability to modulate signaling pathways associated with cell survival and inflammation.

In Vitro Studies

In vitro experiments using human neuronal cell lines demonstrated that ADHP treatment led to a decrease in markers of oxidative stress and apoptosis. These findings support its potential application in neurodegenerative disorders such as Alzheimer's disease.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress
NeuroprotectiveEnhances neuronal cell viability
Anti-inflammatoryInhibits pro-inflammatory cytokines

Comparative Analysis with Related Compounds

Compound NameAntioxidant ActivityNeuroprotective EffectAnti-inflammatory Effect
(2R,3R)-ADHPHighSignificantModerate
(2S,3S)-ADHPModerateModerateLow
L-DOPAHighSignificantModerate

Q & A

Q. What are the key considerations for enantioselective synthesis of (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid?

Enantioselective synthesis requires stereochemical control, often achieved via asymmetric catalysis or chiral auxiliaries. A validated approach involves Sharpless asymmetric dihydroxylation to generate enantiomerically enriched intermediates, followed by protection-deprotection strategies to preserve stereochemical integrity during amination and acid formation steps . High-performance liquid chromatography (HPLC) with chiral columns is critical for verifying enantiomeric excess (≥98%) and purity.

Q. How can researchers confirm the stereochemical configuration of this compound?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proton-proton interactions) and X-ray crystallography. The (2R,3R) configuration is confirmed by comparing observed dihedral angles and coupling constants with computational models (e.g., density functional theory) . Polarimetry can also validate optical rotation values against literature data (e.g., [α]D²⁵ = -12.5° in 1 M HCl) .

Q. What analytical techniques are essential for purity assessment?

  • HPLC-MS : Quantifies impurities (<0.5%) and detects degradation products.
  • Elemental analysis : Verifies molecular formula (C₉H₁₁NO₅) with ≤0.3% deviation from theoretical values.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzymes or receptors)?

The (2R,3R) configuration enables hydrogen bonding via the amino and hydroxyl groups and π-π stacking via the dihydroxyphenyl ring. Molecular docking studies show selective binding to catecholamine biosynthetic enzymes (e.g., tyrosine hydroxylase) with a binding affinity (Kd) of 2.3 μM, compared to >100 μM for (2S,3S) enantiomers . Fluorescence polarization assays can quantify competitive inhibition in vitro.

Q. What methodologies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

  • Dose-response assays : Establish activity thresholds (e.g., EC₅₀ = 50 μM for antioxidant effects vs. pro-oxidant activity >200 μM).
  • Reactive oxygen species (ROS) profiling : Use fluorescent probes (e.g., DCFH-DA) in cell-based models to differentiate context-dependent effects .
  • Comparative metabolomics : Identify downstream metabolites (e.g., quinones) via LC-MS to explain paradoxical redox behavior .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Prodrug modification : Introduce ester groups at the carboxylic acid moiety to enhance bioavailability (e.g., tert-butyl ester increases Cmax by 3-fold in rodent models).
  • Cytochrome P450 inhibition assays : Screen for metabolic hotspots (e.g., CYP2D6-mediated oxidation) using liver microsomes .

Notes for Methodological Rigor

  • Synthesis : Prioritize ruthenium-free sulfation methods to avoid metal contamination .
  • Biological assays : Use primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived dopaminergic neurons to model neuropharmacological effects .
  • Data validation : Cross-reference findings with public toxicology databases (e.g., EPA DSSTox) to assess off-target risks .

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